molecular formula C17H20BrNOS B5121913 4-(4-Bromophenyl)-1-[(5-methylthiophen-2-yl)methyl]piperidin-4-ol

4-(4-Bromophenyl)-1-[(5-methylthiophen-2-yl)methyl]piperidin-4-ol

Cat. No.: B5121913
M. Wt: 366.3 g/mol
InChI Key: UEZKUXJIZLEOTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromophenyl)-1-[(5-methylthiophen-2-yl)methyl]piperidin-4-ol is a complex organic compound that features a bromophenyl group, a methylthiophenyl group, and a piperidin-4-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-1-[(5-methylthiophen-2-yl)methyl]piperidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Bromophenyl Intermediate: This step involves the bromination of a phenyl ring to introduce the bromine atom at the para position.

    Synthesis of the Methylthiophenyl Intermediate: This involves the methylation of thiophene to introduce the methyl group at the 5-position.

    Coupling Reaction: The bromophenyl and methylthiophenyl intermediates are then coupled with a piperidin-4-ol moiety through a series of nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-1-[(5-methylthiophen-2-yl)methyl]piperidin-4-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Bromophenyl)-1-[(5-methylthiophen-2-yl)methyl]piperidin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-1-[(5-methylthiophen-2-yl)methyl]piperidin-4-ol involves its interaction with specific molecular targets. The bromophenyl and methylthiophenyl groups may interact with enzymes or receptors, modulating their activity. The piperidin-4-ol moiety can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-1-[(5-methylthiophen-2-yl)methyl]piperidin-4-ol
  • 4-(4-Fluorophenyl)-1-[(5-methylthiophen-2-yl)methyl]piperidin-4-ol
  • 4-(4-Iodophenyl)-1-[(5-methylthiophen-2-yl)methyl]piperidin-4-ol

Uniqueness

4-(4-Bromophenyl)-1-[(5-methylthiophen-2-yl)methyl]piperidin-4-ol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The combination of the bromophenyl and methylthiophenyl groups provides a distinct structural framework that can be exploited for various applications.

Properties

IUPAC Name

4-(4-bromophenyl)-1-[(5-methylthiophen-2-yl)methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNOS/c1-13-2-7-16(21-13)12-19-10-8-17(20,9-11-19)14-3-5-15(18)6-4-14/h2-7,20H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZKUXJIZLEOTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CN2CCC(CC2)(C3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.